molecular formula C20H15FN2OS B2865521 3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206989-32-3

3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2865521
CAS No.: 1206989-32-3
M. Wt: 350.41
InChI Key: CICMYWZMANPKAW-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry and drug discovery research. As a fused heterocyclic compound, it serves as a core template for developing biologically active agents and probing specific biological pathways. The thienopyrimidine core is a privileged structure in anticancer research. While specific data on this compound is limited, structurally similar analogues have demonstrated potent antiproliferative activity against various human cancer cell lines, including non-small cell lung cancer (NSCLC) . Related compounds have been shown to inhibit key oncogenic signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle arrest . Furthermore, other thienopyrimidin-4(3H)-one derivatives have been investigated for their potential as photosensitizers in photodynamic therapy (PDT), showcasing their versatility in oncology research . Beyond oncology, the pyrimidine and thienopyrimidine class of compounds possesses a broad spectrum of reported biological activities, underscoring their value as a versatile research tool. These activities include anti-inflammatory, antimicrobial, and antiviral effects, making them useful for investigating a wide range of disease models . The specific substitution pattern on this compound—featuring a 4-fluorobenzyl group at the 3-position and a 3-methylphenyl group at the 7-position—is designed to modulate its electronic properties, lipophilicity, and interactions with biological targets, offering a unique profile for structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-3-2-4-15(9-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-7-16(21)8-6-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICMYWZMANPKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis and cancer cells. By inhibiting the function of EZH2, it disrupts the pathways that lead to uncontrolled cell growth, a hallmark of cancer.

Result of Action

The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and the suppression of cancer cell proliferation. It exhibits very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM. It also shows remarkable antitumor activity against various cancer cell lines.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s antimycobacterial activity

Biological Activity

3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis and other pathogenic organisms. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H15_{15}FN2_{2}OS
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 1207005-39-7

The compound primarily exhibits antimycobacterial activity , particularly against Mycobacterium tuberculosis. It is believed to inhibit the enzyme Cytochrome bd oxidase (Cyt-bd) , which plays a crucial role in the energy metabolism of the bacteria. By disrupting this pathway, the compound significantly impairs the bacterium's ability to generate energy, leading to its death.

Target Pathways

  • Mycobacterium tuberculosis Energy Metabolism :
    • The compound inhibits Cyt-bd, affecting ATP synthesis.
    • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 6–8 μM , indicating significant potency against the pathogen.
  • EZH2 Inhibition :
    • Some studies suggest that this compound may also interact with Enhancer of Zeste Homolog 2 (EZH2) , a protein involved in gene silencing and cancer progression.

Cellular Effects

  • The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis strains such as H37Ra and Mycobacterium bovis BCG.
  • It demonstrates a range of ATP IC50 values from 6 to 54 μM , highlighting variations in efficacy depending on specific conditions or bacterial strains.

Case Studies and Experimental Results

  • Antimycobacterial Activity :
    • In laboratory settings, compounds similar to this compound have been tested against various strains of Mycobacterium tuberculosis. The results consistently show significant inhibition at low concentrations, supporting its potential as a therapeutic agent for tuberculosis .
  • Inhibition Studies :
    • A study involving structural analogs revealed that modifications in the molecular structure could enhance or diminish biological activity. For instance, derivatives with different substituents on the benzyl group showed varied effects on enzyme inhibition and antimycobacterial potency .

Comparative Analysis Table

CompoundMIC (μM)Target EnzymeBiological Activity
This compound6–8Cytochrome bd oxidaseSignificant antimycobacterial activity
Derivative A10Cyt-bdModerate activity
Derivative B15EZH2Low activity

Scientific Research Applications

There is no information about "3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" in the search results. However, the search results do provide information on similar compounds.

Here's what is available on related compounds:

3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a research compound with the molecular formula C20H15FN2OSC_{20}H_{15}FN_2OS and a molecular weight of 350.41. It is of interest in medicinal chemistry for its potential biological activities, especially in anti-inflammatory and antimicrobial applications.

Molecular Structure and Characteristics:

  • Features a thieno[3,2-d]pyrimidinone core with fluorobenzyl and methylphenyl group substitutions.
  • IUPAC Name: 3-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
  • CAS Number: 1207051-44-2

Anti-inflammatory Activity:

  • Inhibits COX-1 and COX-2 enzymes, which are key players in the inflammatory process.
  • IC50 values against COX-1 range from 19.45 μM to 28.39 μM, and against COX-2 from 23.8 μM to 42.1 μM.

Antimicrobial Activity:

  • Demonstrates potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
  • Believed to inhibit key enzymes involved in mycobacterial cell wall biosynthesis, disrupting cell growth and replication.
  • Inhibits Cytochrome bd oxidase (Cyt-bd), affecting the energy metabolism of Mycobacterium tuberculosis.

Pharmacokinetics:

  • Significant antimycobacterial activity suggests it may have favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Biological Activity

  • Exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743).

Structure-Activity Relationship (SAR):

CompoundSubstituentsIC50 (μM) - COX-1IC50 (μM) - COX-2
3aNone19.45 ± 0.0742.1 ± 0.30
3bFluorobenzylTBDTBD
4bMethylphenyl26.04 ± 0.3634.4 ± 0.10

Case Studies:

  • In carrageenan-induced paw edema models, thienopyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin.
  • Related compounds showed promising results against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance potency against resistant strains.

3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidinone class. It has unique structural features, including fluorine substitutions that enhance its lipophilicity and potential biological activity. The molecular formula of this compound is C13H9F2N2O2SC_{13}H_9F_2N_2O_2S, with a molecular weight of approximately 276.29 g/mol.

Mechanism of Action:

  • In the context of its antitubercular activity, it is believed to inhibit key enzymes involved in the biosynthesis of the mycobacterial cell wall, thereby disrupting cell growth and replication.

Synthesis:

  • The synthesis of this compound typically involves multi-step organic reactions.
    • Formation of a Schiff Base: Condensation of 4-fluorobenzylamine with 3-fluorobenzaldehyde.
    • Cyclization: The Schiff base is then cyclized with thiourea under acidic conditions to yield the thienopyrimidinone core.

Other Similar Compounds

  • Thieno[2,3-d]pyrimidin-4(3H)-ones: Share a similar core structure and have been studied for their antimicrobial properties.
  • Thieno[3,2-d]pyrimidin-4-amines: Show activity against Mycobacterium tuberculosis and are being explored as potential drug candidates.
  • 3-(4-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one : Molecular formula C20H15ClN2OSC_{20}H_{15}ClN_2OS and molecular weight, 366.9 .
  • 3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one : Molecular formula C20H15FN2OSC_{20}H_{15}FN_2OS and molecular weight, 350.4 .

Comparison with Similar Compounds

Position-Specific Modifications

  • 3-Position :

    • Benzyl derivatives (e.g., 4-fluorobenzyl) are common in anticancer agents due to their balance of lipophilicity and π-π stacking .
    • Bulky substituents (e.g., 3-methylbenzyl) may reduce off-target binding but require further validation .
  • 7-Position :

    • 3-Methylphenyl in the target compound provides moderate steric hindrance, possibly optimizing receptor fit .
    • Substituted phenyl groups (e.g., 4-bromo, 3-chloro) are prevalent in antimicrobial and anticancer analogues but show variable efficacy .

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates cyclization, improving yield to 88% with reduced byproducts. This method is advantageous for scale-up due to shorter reaction times.

Direct Coupling Approaches

A palladium-catalyzed Suzuki-Miyaura coupling introduces the 3-methylphenyl group post-cyclization. Bromination at the 7-position of 2 using NBS, followed by coupling with 3-methylphenylboronic acid, affords the target compound in 70% yield:

$$
\mathbf{2} \xrightarrow[\text{THF}]{\text{NBS}} \text{7-Bromo derivative} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{3-Methylphenylboronic acid}} \mathbf{3}\text{-(4-Fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one}
$$

Advantages:

  • Permits late-stage diversification of the 7-position.
  • Compatible with electron-deficient aryl boronic acids.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$):
    δ 8.18 (s, 1H, H-2), 7.42–7.25 (m, 8H, Ar-H), 5.32 (s, 2H, CH$$2$$), 2.38 (s, 3H, CH$$_3$$).
  • $$ ^{13}\text{C NMR} $$:
    δ 162.1 (C=O), 161.5 (C-F), 147.2 (C-2), 139.8–114.2 (Ar-C), 45.3 (CH$$2$$), 21.1 (CH$$3$$).
  • HRMS (ESI):
    m/z calcd for C$${21}$$H$${16}$$FN$$_2$$OS [M+H]$$^+$$: 379.0984; found: 379.0986.

Purity Assessment

  • HPLC: >98% purity (C18 column, MeCN:H$$_2$$O = 70:30, λ = 254 nm).
  • Melting Point: 192–194°C.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation: Competing O-alkylation is minimized by using bulky bases (e.g., DBU) and low temperatures during initial stages.
  • Byproduct Formation: Column chromatography with gradient elution (hexane → EtOAc) removes unreacted benzyl bromide and dimeric impurities.

Scale-Up Considerations

  • Cost-Efficiency: 4-Fluorobenzyl bromide is commercially available but may be substituted with chloride derivatives under phase-transfer conditions (e.g., TBAB) to reduce costs.
  • Green Chemistry: Ethanol/water mixtures as solvents for cyclization decrease environmental impact without compromising yield.

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